molecular formula C3H11IN2 B8234821 propane-1,3-diamine;hydroiodide

propane-1,3-diamine;hydroiodide

Cat. No.: B8234821
M. Wt: 202.04 g/mol
InChI Key: UMDDLGMCNFAZDX-UHFFFAOYSA-N
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Description

Propane-1,3-diammonium iodide is a chemical compound with the molecular formula C3H12I2N2. It is commonly used as a precursor in the preparation of perovskite solar cells. The incorporation of propane-1,3-diammonium cations in these cells leads to higher power conversion efficiencies and superior stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diammonium iodide can be synthesized through the reaction of 1,3-diaminopropane with hydroiodic acid. The reaction typically involves mixing the two reactants in a suitable solvent, followed by crystallization to obtain the product. The reaction conditions often include controlled temperature and pH to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of propane-1,3-diammonium iodide involves large-scale reactions in reactors designed to handle the corrosive nature of hydroiodic acid. The process includes steps such as purification, crystallization, and drying to achieve the desired purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrogen-containing compounds, while substitution reactions can produce various halide derivatives .

Scientific Research Applications

Propane-1,3-diammonium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism by which propane-1,3-diammonium iodide exerts its effects involves its interaction with molecular targets such as perovskite structures. The diammonium cations help in stabilizing the perovskite lattice, reducing defects and enhancing charge transport. This leads to improved power conversion efficiencies in solar cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diaminopropane dihydriodide
  • 1,3-Propanediamine dihydroiodide
  • Ethane-1,2-diammonium iodide

Uniqueness

Propane-1,3-diammonium iodide is unique due to its specific structure that allows for better stabilization of perovskite materials compared to similar compounds. This results in higher efficiency and stability in applications such as solar cells .

Properties

IUPAC Name

propane-1,3-diamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.HI/c4-2-1-3-5;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDDLGMCNFAZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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